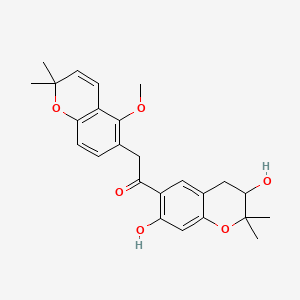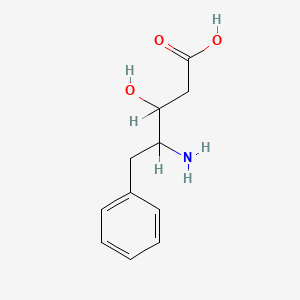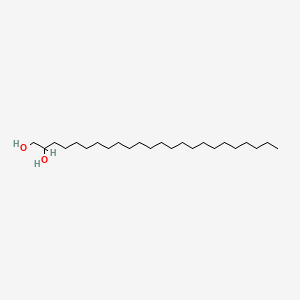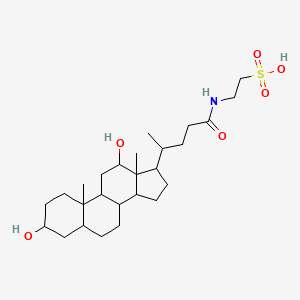
Dihydromunduletone
Übersicht
Beschreibung
Dihydromunduletone (DHM) is a rotenoid derivative and a selective, potent adhesion G protein-coupled receptor (aGPCR) antagonist . It specifically targets GPR56 and GPR114/ADGRG5 with an IC 50 of 20.9 μM for GPR56 . It does not inhibit GPR110 or class A GPCRs .
Synthesis Analysis
The synthesis of DHM involves complex biochemical processes . It has been validated using cell-free aGPCR/heterotrimeric G protein guanosine 5′-3- O -(thio)triphosphate binding reconstitution assays .Molecular Structure Analysis
The molecular structure of DHM is complex . It is a rotenoid derivative, which means it belongs to a class of chemical compounds known as rotenoids, which are derivatives of phenylchroman .Chemical Reactions Analysis
DHM inhibits the kinetics of GPR56 7TM-stimulated G13 GTPγS binding to varying degrees . It is the best inhibitory compound and reduced the rate at which GPR56 7TM activated G13 >75% (from 0.18 to 0.04 minute −1) .Wissenschaftliche Forschungsanwendungen
Cosmetic Industry Applications
Dihydroxyacetone (DHA) is widely used in the cosmetic industry, especially in products aimed at skin coloring. Goldman et al. (1960) conducted studies due to the extensive use of cosmetic products containing DHA for skin coloring, acknowledging a lack of information among dermatologists at the time regarding these materials (Goldman, Barkoff, Blaney, Nakai, & Suskind, 1960). Another study by Mishra, Jain, and Kumar (2008) highlights the extensive use of DHA in the cosmetic industry as an artificial suntan product. The study focuses on microbial production of DHA, noting its advantages over chemical methods and the need to meet commercial demand (Mishra, Jain, & Kumar, 2008).
Biotechnology and Pharmaceutical Applications
Research by Yun Zhi (2009) indicates the significance of DHA in various industries, including pharmaceuticals. The paper discusses the increasing importance of DHA in chemical research, especially considering the surplus of glycerol from biodiesel fuel production (Yun Zhi, 2009). Lihui Sun and colleagues (2010) further support this by reviewing recent advancements in metabolic engineering for microbial production of 1,3-Dihydroxyacetone, a compound widely used in cosmetics, medicines, and food products (Sun, Hu, Zheng, & Shen, 2010).
Energy and Environmental Applications
A study by Hasan Kashef Shendi et al. (2017) explores the application of dihydroxy acid derived from sunflower oil, used as a chain extender in the preparation of waterborne polyurethanes. This study highlights the potential of DHA derivatives in renewable energy and environmental applications (Shendi, Omrani, Ahmadi, Farhadian, Babanejad, & Nabid, 2017). Additionally, Felton et al. (2007) discuss the electrocatalytic generation of dihydrogen using a diiron hydrogenase mimic, where weak acids like acetic acid are used, possibly implicating DHA in similar reactions (Felton, Vannucci, Chen, Lockett, Okumura, Petro, Zakai, Evans, Glass, & Lichtenberger, 2007).
Healthcare and Medical Research
In healthcare and medical research, DHA has been studied for its effects on human skin. Benamar et al. (2004) investigated the impact of DHA, commonly used for artificial tanning, on human skin using modulated photoacoustic spectroscopy (Benamar, Laplante, Lahjomri, & Leblanc, 2004).
Chemical and Organic Synthesis
The versatility of DHA extends to chemical and organic synthesis. Suri et al. (2006) discuss its role in organocatalytic aldol reactions with various aldehyde and ketone acceptors, highlighting its utility in constructing various carbohydrate scaffolds (Suri, Mitsumori, Albertshofer, Tanaka, & Barbas, 2006). Rasrendra et al. (2011) also examine the catalytic conversion of DHA to lactic acid using metal salts in water, which has implications for the chemical industry (Rasrendra, Fachri, Makertihartha, Adisasmito, & Heeres, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVZECFNOTWEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346785 | |
| Record name | Dihydromunduletone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674786-20-0 | |
| Record name | Dihydromunduletone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)


![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)
![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)
![3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
![5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/no-structure.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1228341.png)

![N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline](/img/structure/B1228344.png)

